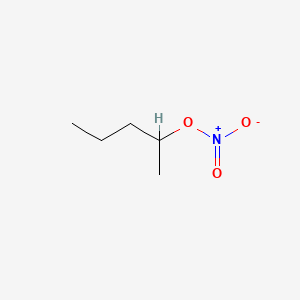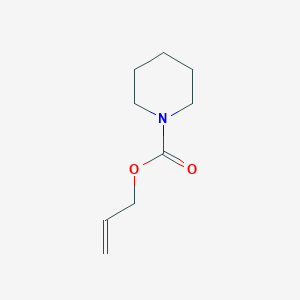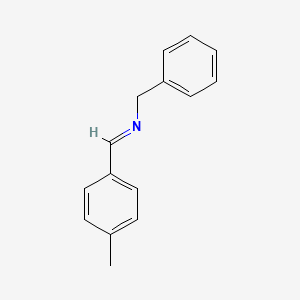
(p-Methylbenzylidene)-benzyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(p-Methylbenzylidene)-benzyl-amine is an organic compound with the molecular formula C15H15N It is a derivative of benzylamine, where the benzylidene group is substituted with a p-methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (p-Methylbenzylidene)-benzyl-amine typically involves the condensation reaction between p-methylbenzaldehyde and benzylamine. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, under controlled temperature conditions. The general reaction scheme is as follows:
p-Methylbenzaldehyde+Benzylamine→this compound+Water
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(p-Methylbenzylidene)-benzyl-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzylidene derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of benzylidene derivatives.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(p-Methylbenzylidene)-benzyl-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (p-Methylbenzylidene)-benzyl-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (p-Methylbenzylidene)-octyl-amine
- (p-Methylbenzylidene)-pentyl-amine
- (p-Methylbenzylidene)-camphor
Uniqueness
(p-Methylbenzylidene)-benzyl-amine is unique due to its specific structural features, such as the presence of both benzylidene and p-methyl groups. These features confer distinct chemical properties and reactivity patterns, making it valuable for various applications in research and industry.
Properties
CAS No. |
24431-15-0 |
|---|---|
Molecular Formula |
C15H15N |
Molecular Weight |
209.29 g/mol |
IUPAC Name |
N-benzyl-1-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C15H15N/c1-13-7-9-15(10-8-13)12-16-11-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3 |
InChI Key |
OSLKUQQWXYNANV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


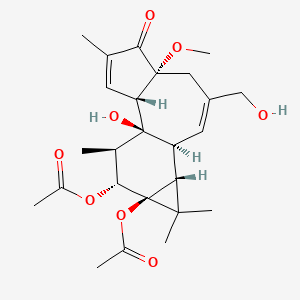

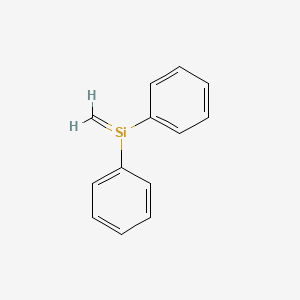



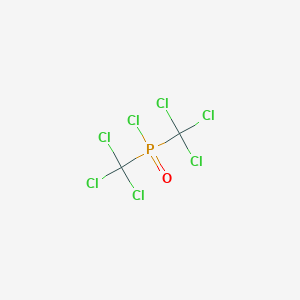
![1-(diaminomethylidene)-2-[4-(4-nitrophenyl)sulfonylphenyl]guanidine](/img/structure/B14700756.png)
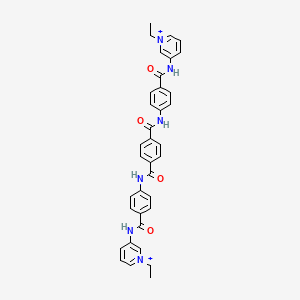

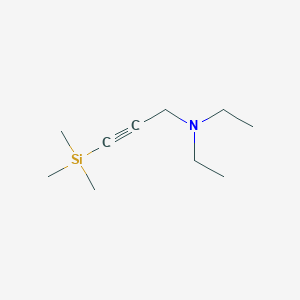
![7H-Furo[3,2-g][1]benzopyran-7-one, 2,3-dihydro-2,5,9-trimethyl-](/img/structure/B14700774.png)
